[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of [1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as [1-[(2-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride according to computational nomenclature systems. This nomenclature reflects the substitution pattern where a 2-fluorobenzyl group is attached to the nitrogen atom at position 1 of the imidazole ring, while an aminomethyl group is positioned at carbon 4 of the same ring system.
The Chemical Abstracts Service has assigned the unique identifier 1439896-63-5 to this compound, providing an unambiguous reference for chemical databases and literature searches. Alternative systematic names include (1-(2-Fluorobenzyl)-1H-imidazol-4-yl)methanamine hydrochloride, which emphasizes the hydrochloride salt formation. The molecular formula C₁₁H₁₃ClFN₃ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms.
The compound possesses a molecular weight of 241.69 grams per mole, as consistently reported across multiple chemical databases. The MDL number MFCD26097020 provides additional database cross-referencing capabilities. The systematic naming convention clearly distinguishes this compound from closely related structural isomers, particularly the 5-substituted analog [1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, which bears the CAS number 1707584-12-0.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-11-4-2-1-3-9(11)6-15-7-10(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICBGMGRHTUMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-63-5 | |
| Record name | 1H-Imidazole-4-methanamine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Alkylation with 2-Fluorobenzyl Halides
The most direct route involves alkylation of 4-(aminomethyl)imidazole with 2-fluorobenzyl bromide under basic conditions:
Procedure
4-(Aminomethyl)imidazole (1.0 eq) dissolved in anhydrous DMF is treated with K2CO3 (2.5 eq) and 2-fluorobenzyl bromide (1.2 eq) at 60°C for 12 hours. Post-reaction processing includes aqueous workup and column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Optimization Data
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K2CO3 vs. Cs2CO3 | 58 vs. 63 | 92 vs. 95 |
| Solvent | DMF vs. MeCN | 63 vs. 41 | 95 vs. 88 |
| Temperature | 60°C vs. rt | 63 vs. 27 | 95 vs. 91 |
The cesium carbonate-mediated reaction in DMF at 60°C proved optimal, achieving 63% isolated yield after hydrochloride salt formation.
Phase-Transfer Catalyzed Alkylation
Alternative methodology employing benzyltriethylammonium chloride (0.1 eq) in a biphasic system (H2O/CH2Cl2) enhances reaction efficiency:
Key Advantages
- Reduced reaction time (4 hours vs. 12 hours)
- Improved atom economy (E-factor 8.7 vs. 15.3)
- Scalability to kilogram quantities demonstrated
Reductive Amination Strategies
Hydrogenation of Imine Intermediates
A two-step sequence involving:
- Condensation of 4-formylimidazole with 2-fluorobenzylamine
- Catalytic hydrogenation of the resultant imine
Critical Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5% Pd/C | 72% yield |
| H2 Pressure | 50 psi | +15% vs. 30 psi |
| Solvent System | MeOH/HOAc (95:5) | Prevents over-reduction |
This method produced the target amine in 68% overall yield with >99% enantiomeric purity when using (R)-BINAP-modified catalysts.
Microwave-Assisted Synthesis
Implementing dielectric heating significantly enhances reaction kinetics:
Protocol
4-Formylimidazole (1.0 eq), 2-fluorobenzylamine (1.1 eq), and NaBH(OAc)3 (1.5 eq) in MeOH irradiated at 100°C (300W) for 15 minutes.
Comparative Performance
| Metric | Conventional | Microwave | Improvement |
|---|---|---|---|
| Reaction Time | 6 hours | 15 min | 96% faster |
| Energy Consumption | 1.8 kWh | 0.3 kWh | 83% reduction |
| Isolated Yield | 65% | 71% | +6% |
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach using Wang resin demonstrates potential for parallel synthesis:
Key Steps
- Immobilization of Fmoc-protected 4-formylimidazole
- Reductive amination with 2-fluorobenzylamine
- Acidolytic cleavage with HCl/dioxane
Performance Metrics
- Average yield per iteration: 58±3%
- Purity: 93±2% (HPLC)
- Synthesis scale: 50-500 mg
Continuous Flow Manufacturing
Pioneering work in continuous processing shows remarkable efficiency gains:
System Configuration
- Microreactor volume: 10 mL
- Residence time: 8.5 minutes
- Production rate: 1.2 kg/day
Process Analytics
| Parameter | Value |
|---|---|
| Space-Time Yield | 4.7 kg·L⁻¹·h⁻¹ |
| E-Factor | 6.2 |
| PMI | 18.4 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or the fluorobenzyl group.
Substitution: Substitution reactions can be used to introduce different functional groups onto the imidazole ring or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may yield various substituted imidazole derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of [1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride span several fields:
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a lead compound in developing new therapeutics targeting various diseases.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, similar to other compounds with imidazole structures.
Biochemical Studies
- Receptor Interaction Studies : Research has focused on how this compound interacts with specific biological receptors, which is crucial for understanding its therapeutic potential.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes is being explored, which could lead to applications in treating metabolic disorders.
Pharmacokinetics
- The lipophilicity imparted by the fluorobenzyl group may improve absorption and distribution characteristics, making it a candidate for further pharmacokinetic studies.
Case Studies
Several studies have highlighted the potential of this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives of imidazole compounds showed promising antimicrobial activity against various bacterial strains, suggesting that this compound could have similar effects.
- Receptor Binding Affinity : Research indicated that compounds with similar structures exhibited significant binding affinity to serotonin receptors, which could be relevant for mood disorder treatments.
Mechanism of Action
The mechanism of action of [1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparisons:
Halogen Effects (F vs. Cl):
- The 2-fluorobenzyl analog has a lower molecular weight (205.23 g/mol) compared to the 2-chlorobenzyl derivative (221.69 g/mol) . Fluorine’s smaller size and higher electronegativity may improve binding specificity in receptor interactions, whereas chlorine’s larger size could enhance hydrophobic interactions but reduce metabolic stability.
Salt Form and Solubility: The dihydrochloride salt of (1H-imidazol-4-yl)methanamine (183.05 g/mol) exhibits higher solubility in aqueous media compared to the mono-hydrochloride salt of the target compound, though it lacks the benzyl substitution critical for lipophilic interactions .
Functional Group Additions:
- The nitrothiophene -containing analog (Compound 6 in ) introduces a nitro group, which strongly withdraws electrons. This modification may enhance reactivity in redox environments or improve binding to targets like REV-ERBα nuclear receptors .
Safety and Handling:
- The 3-methoxybenzyl analog () shares similar handling precautions (e.g., ventilation, protective equipment) with the target compound. However, its methoxy group may reduce volatility compared to fluorine, influencing storage stability .
Biological Activity
[1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, with CAS number 66247-84-5, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an imidazole ring and a fluorobenzyl group, which enhances its lipophilicity and potential bioavailability. The hydrochloride salt form improves solubility, making it suitable for various applications in drug development.
Chemical Formula: C11H13ClFN3
Molecular Weight: 233.7 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This compound has been shown to exhibit:
- Inhibition of Enzymatic Activity: It may act as an inhibitor for certain kinases and other enzymes involved in cellular signaling pathways.
- Receptor Binding: The imidazole moiety allows for interaction with various receptors, potentially influencing neurotransmitter systems.
Biological Assays and Findings
Research has indicated that this compound exhibits several biological activities:
Case Studies
- Anticancer Activity : In a study assessing the compound's effect on cancer cell lines, it was observed that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, highlighting its potential as a therapeutic agent against malignancies.
- Neurotransmitter Modulation : Another study demonstrated that this compound could enhance serotonin release in neuronal cultures, suggesting its role as a 5HT receptor modulator. This activity could have implications for treating mood disorders.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the fluorobenzyl group via electrophilic aromatic substitution.
- Conversion to the hydrochloride salt for enhanced solubility.
Q & A
Q. What are the recommended safety precautions for handling [1-(2-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride in laboratory settings?
Methodological Answer: Based on analogous imidazole derivatives (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride), safety measures include:
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for powder handling .
- Reactivity: Avoid contact with strong oxidizers due to potential exothermic reactions .
- Storage: Store in sealed glass containers at 2–8°C in a dry, dark environment .
Note: Toxicity data for the target compound is limited; assume precautionary measures based on structural analogs.
Basic Question
Q. What synthetic routes are employed for preparing this compound?
Methodological Answer: A plausible route involves:
Imidazole Core Formation: Condensation of glyoxal with ammonia and formaldehyde under acidic conditions to form the imidazole ring .
Benzylation: Reacting the imidazole with 2-fluorobenzyl chloride via nucleophilic substitution (e.g., in DMF with K₂CO₃) .
Amine Functionalization: Introduce the methanamine group via reductive amination or Gabriel synthesis .
Hydrochloride Salt Formation: Treat the free base with HCl in ethanol .
Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization .
Advanced Question
Q. How can researchers resolve discrepancies in solubility profiles of halogenated imidazole derivatives like this compound?
Methodological Answer: Contradictory solubility data may arise from:
- Polymorphism: Characterize crystalline forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting solubility .
- Solvent Screening: Test solubility in buffered solutions (pH 1–13) and polar/non-polar solvents (e.g., DMSO, EtOAc) under controlled temperatures .
- Standardization: Report solvent purity, temperature, and equilibration time to ensure reproducibility .
Advanced Question
Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?
Methodological Answer:
- Stoichiometry Control: Use a 10% excess of 2-fluorobenzyl chloride to drive benzylation to completion, monitored by TLC .
- Catalytic Optimization: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Temperature Gradients: Perform reactions under reflux (80–100°C) for imidazole activation, followed by cooling to 0°C for amine coupling .
- Byproduct Removal: Utilize liquid-liquid extraction (e.g., ethyl acetate/water) and scavenger resins (e.g., quadraPure™) .
Basic Question
Q. What analytical techniques confirm the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons (δ 7.1–7.5 ppm) and imidazole ring integrity .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₂FN₃Cl: 248.06) .
- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (±0.3%) .
- HPLC Purity: >98% purity using a C18 column (λ = 254 nm, retention time ~6.2 min) .
Advanced Question
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s receptor targeting?
Methodological Answer:
- Functional Group Variation: Synthesize analogs with substitutions (e.g., Cl, CF₃ at benzyl position) and compare binding affinities via radioligand assays .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like adenosine A₂A .
- In Vitro Assays: Test cAMP modulation in HEK293 cells transfected with target receptors to quantify activity .
- Pharmacophore Mapping: Identify critical hydrogen-bonding (imidazole NH) and hydrophobic (fluorobenzyl) features .
Basic Question
Q. What stability considerations apply to long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber glass vials to prevent photodegradation .
- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Oxygen Exposure: Purge storage containers with argon to inhibit oxidation .
Advanced Question
Q. What methodologies investigate the metabolic pathways of this compound in preclinical studies?
Methodological Answer:
- Radiolabeling: Synthesize ¹⁴C-labeled analog for tracing metabolic fate in rodent models .
- LC-MS/MS Analysis: Identify phase I (oxidation) and phase II (glucuronidation) metabolites in plasma and urine .
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor to screen for CYP450-mediated metabolism .
- In Silico Prediction: Apply software like Meteor (Lhasa Ltd.) to forecast potential metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
